molecular formula C13H24O B8367538 1-Methoxycyclododecene CAS No. 32400-32-1

1-Methoxycyclododecene

Cat. No.: B8367538
CAS No.: 32400-32-1
M. Wt: 196.33 g/mol
InChI Key: QKXCGPJJHMULFJ-UHFFFAOYSA-N
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Description

Overview of 1-Methoxycyclododecene within the Context of Enol Ethers and Macrocycles

From a functional group perspective, this compound is classified as an enol ether. Enol ethers are alkenes that possess an alkoxy substituent attached to one of the double-bonded carbons. wikipedia.org This structural feature makes them electron-rich olefins due to the electron-donating resonance effect of the oxygen atom, which imparts significant nucleophilic character to the double bond. wikipedia.org Consequently, enol ethers are highly susceptible to attack by electrophiles and are versatile intermediates in a wide array of organic transformations, including cycloadditions, metal-catalyzed reactions, and natural product synthesis. nih.govresearchgate.net The reactivity of the enol ether in this compound is a primary determinant of its chemical utility, making it a precursor for various functional group transformations. For instance, it can undergo hydrolysis to form the corresponding ketone, cyclododecanone (B146445), or participate in addition reactions across the double bond. wikipedia.orgnih.gov

Structurally, this compound is a macrocycle, a class of compounds defined by a large ring containing twelve or more atoms. rsc.orgresearchgate.net Macrocycles are of immense importance in chemistry, particularly in the field of supramolecular chemistry, due to their ability to act as hosts for smaller guest molecules and their presence in numerous biologically active natural products. rsc.orgresearchgate.net The twelve-membered ring of this compound provides a flexible yet constrained scaffold. This macrocyclic framework can influence the stereochemical outcome of reactions occurring at the enol ether functionality and allows for the synthesis of other complex macrocyclic structures. nih.gov The combination of the reactive enol ether group with the large, conformationally complex ring makes this compound a unique building block in organic synthesis.

Table 1: Physicochemical Properties of Methoxycyclododecane Derivatives

This table presents data for closely related compounds to provide context for the properties of this compound.

PropertyMethoxycyclododecane nih.gov1-Methyl-1-methoxycyclododecane chemicalbook.com(1E)-1-Methoxycyclodecene nih.gov(1E)-1-Methoxycyclotetradecene nih.gov
IUPAC Name methoxycyclododecane1-methoxy-1-methylcyclododecane(1E)-1-methoxycyclodecene(1E)-1-methoxycyclotetradecene
Molecular Formula C₁₃H₂₆OC₁₄H₂₈OC₁₁H₂₀OC₁₅H₂₈O
Molecular Weight 198.34 g/mol 212.37 g/mol 168.28 g/mol 224.38 g/mol
XLogP3 4.35.3 (est.)4.16.3 (est.)
Hydrogen Bond Donor Count 0000
Hydrogen Bond Acceptor Count 1111
CAS Number 2986-54-137514-30-0Not AvailableNot Available

Historical Development and Significance of Related Chemical Classes

The study of enol ethers has been a fundamental aspect of organic chemistry for decades. wikipedia.orgnih.gov Initially explored for their distinct reactivity compared to simple alkenes, they have become indispensable tools in synthesis. wikipedia.org Their ability to act as "masked" enolates allows for controlled carbon-carbon bond formation under various conditions. sioc-journal.cn The development of reactions such as the Mukaiyama aldol (B89426) addition, where silyl (B83357) enol ethers are used as key nucleophiles, marked a significant advance in stereocontrolled synthesis. wikipedia.orgacs.org More recently, the utility of enol ethers has expanded into polymer chemistry and catalysis, with applications in ring-opening metathesis polymerization (ROMP) and transition-metal-catalyzed cross-coupling reactions. acs.orgchinesechemsoc.org

The field of macrocyclic chemistry, while having ancient roots in the study of naturally occurring compounds like porphyrins, experienced a transformative moment in the 1960s. tandfonline.comwikipedia.org The serendipitous discovery of crown ethers by Charles J. Pedersen, which demonstrated that synthetic macrocycles could exhibit selective binding to metal ions, opened the door to the field of supramolecular chemistry. rsc.org This breakthrough, which contributed to the 1987 Nobel Prize in Chemistry, spurred the development of numerous other synthetic macrocyclic hosts, including cryptands, calixarenes, and cyclodextrins. researchgate.netrsc.orgwikipedia.org These molecules are foundational to host-guest chemistry, which relies on the ability of a macrocyclic host to form a complex with a guest molecule through non-covalent interactions. rsc.org The "macrocyclic effect" describes the enhanced stability of these complexes compared to those formed by analogous acyclic ligands, a phenomenon attributed to favorable entropic factors and the pre-organized nature of the cyclic host. wikipedia.org

Research Gaps and Future Directions in this compound Chemistry

Specific research focused exclusively on this compound is notably scarce in the scientific literature. While it is mentioned as an intermediate in certain synthetic procedures, a comprehensive investigation of its reactivity, properties, and potential applications has not been undertaken. researchgate.netsciencemadness.org This represents a significant research gap. The majority of available data pertains to the broader classes of enol ethers and macrocycles, leaving the unique chemistry of this specific molecule largely unexplored.

The future of research on this compound can be envisioned along several promising avenues, leveraging its dual functionality:

Advanced Monomer Synthesis: Given the recent interest in the polymerization of cyclic enol ethers, this compound could be explored as a monomer in ROMP. acs.org This could lead to the creation of novel degradable polymers incorporating a twelve-membered ring in each repeating unit, potentially offering unique material properties.

Stereoselective Transformations: The macrocyclic ring can impose significant steric bias on the enol ether double bond. Investigating stereoselective reactions, such as catalytic asymmetric hydrogenation, epoxidation, or hydroarylation, could provide efficient routes to complex, stereochemically-defined macrocyclic compounds. chinesechemsoc.org Such studies would contribute to the broader challenge of controlling stereochemistry within large, flexible ring systems.

Platform for Macrocycle Synthesis: this compound serves as a versatile precursor. The enol ether can be readily transformed into other functional groups, such as ketones, diols, or epoxides, through established chemical methods like hydrolysis, dihydroxylation, or oxidation. nih.gov This makes it a valuable starting point for the synthesis of a diverse library of other twelve-membered macrocycles, which could then be evaluated for applications in medicinal chemistry or materials science.

Probing Macrocyclic Effects: As a relatively simple bifunctional macrocycle, it could serve as a model system to study fundamental concepts in macrocyclic chemistry. nih.gov For example, investigating how the ring's conformation affects the reactivity of the enol ether could provide valuable insights applicable to the design of more complex macrocyclic systems, a persistent challenge in drug discovery. mdpi.comspirochem.com

Further exploration into the synthesis and reactivity of this compound is warranted to unlock its potential as a valuable tool in both polymer and synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32400-32-1

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-methoxycyclododecene

InChI

InChI=1S/C13H24O/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h11H,2-10,12H2,1H3

InChI Key

QKXCGPJJHMULFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCCCCCCCCC1

Origin of Product

United States

Synthetic Strategies for 1 Methoxycyclododecene

Methodologies for the Preparation of 1-Methoxycyclododecene

The formation of this compound can be approached through several synthetic pathways, primarily involving the conversion of a cyclododecanone (B146445) derivative. The most direct method involves the elimination of methanol (B129727) from 1,1-dimethoxycyclododecane.

Synthesis via Elimination from 1,1-Dimethoxycyclododecane

The synthesis of vinyl ethers from ketals is a well-established transformation in organic chemistry. This reaction typically proceeds via an acid-catalyzed elimination of an alcohol. In the case of this compound, the precursor is 1,1-dimethoxycyclododecane, which can be readily prepared from cyclododecanone and methanol or a methanol equivalent like trimethyl orthoformate in the presence of an acid catalyst.

The elimination reaction is generally promoted by heat and a catalytic amount of a strong, non-nucleophilic acid to prevent unwanted side reactions. The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent deprotonation of a carbon adjacent to the carbocation by a weak base (such as the solvent or the conjugate base of the acid catalyst) results in the formation of the double bond of the vinyl ether.

Key reaction parameters for this transformation include:

Catalyst: Strong acids such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid are commonly employed.

Temperature: The reaction generally requires elevated temperatures to drive the elimination process.

Reaction Conditions: To favor the formation of the product, the removal of the methanol byproduct, for instance by distillation, is often necessary to shift the equilibrium towards the vinyl ether.

While specific yield data for the synthesis of this compound via this method is not widely reported, analogous eliminations from other cyclic ketals suggest that moderate to good yields can be expected under optimized conditions.

Other Established Synthetic Routes to Cyclododecenyl Ethers

Beyond the direct elimination from 1,1-dimethoxycyclododecane, other methods for the synthesis of vinyl ethers can be adapted for the preparation of cyclododecenyl ethers. One prominent method is the palladium-catalyzed transetherification. This reaction involves the exchange of the alkoxy group of a readily available vinyl ether, such as ethyl vinyl ether, with a more complex alcohol. In this context, cyclododecanol (B158456) could potentially be used, although this would yield cyclododecyloxy vinyl ether rather than this compound.

A more relevant alternative is the Wittig reaction or its Horner-Wadsworth-Emmons variant. The reaction of cyclododecanone with a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, can generate this compound. This method is particularly useful for controlling the position of the double bond.

Synthetic Method Starting Material Key Reagents General Applicability
Elimination from Ketal1,1-DimethoxycyclododecaneAcid catalyst (e.g., p-TsOH), HeatDirect and common for vinyl ether synthesis.
Wittig-type ReactionsCyclododecanone(Methoxymethyl)triphenylphosphonium chloride, Strong baseGood control over double bond position.
TransetherificationCyclododecanolEthyl vinyl ether, Palladium catalystMore suitable for other types of vinyl ethers.

Stereocontrol and Regioselectivity in this compound Synthesis

When synthesizing a substituted cycloalkene like this compound, both stereocontrol and regioselectivity are important considerations.

Regioselectivity: In the elimination reaction from 1,1-dimethoxycyclododecane, the formation of this compound is the only possible regioisomeric product, as the two carbons alpha to the ketal are chemically equivalent. However, in cases where the cyclododecane (B45066) ring is unsymmetrically substituted, the regioselectivity of the elimination would be a critical factor, governed by the relative acidity of the alpha-protons and the steric environment around them.

Stereocontrol: The double bond in this compound can exist as either the (E)- or (Z)-isomer. In a large ring system like a 12-membered ring, the energetic difference between the (E)- and (Z)-isomers is often smaller than in smaller rings, potentially leading to a mixture of stereoisomers. The stereochemical outcome of the elimination reaction can be influenced by the reaction conditions. Thermodynamic control, achieved through higher temperatures and longer reaction times, will favor the more stable isomer. In many large-ring cycloalkenes, the (E)-isomer is thermodynamically preferred. Kinetically controlled conditions, on the other hand, might favor the formation of the less stable (Z)-isomer if its formation proceeds through a lower energy transition state.

Optimization of Reaction Conditions and Yields in Current Synthetic Protocols

The optimization of the synthesis of this compound, particularly via the elimination route, involves the careful control of several reaction parameters to maximize the yield and purity of the product.

Catalyst Selection and Loading: The choice of acid catalyst is crucial. A catalyst that is too strong or used in excess can lead to side reactions, such as polymerization of the resulting vinyl ether or degradation of the starting material. The optimal catalyst loading is typically in the range of 1-5 mol%.

Temperature and Pressure: The reaction temperature needs to be high enough to facilitate the elimination but not so high as to cause decomposition. Performing the reaction under reduced pressure can aid in the removal of methanol, thereby driving the reaction to completion and preventing the reverse reaction.

Solvent: The choice of solvent can also impact the reaction. A high-boiling, non-polar, and inert solvent such as toluene (B28343) or xylene is often used to allow for the azeotropic removal of methanol.

The following table summarizes key parameters for the optimization of the synthesis of this compound via elimination:

Parameter Influence on Reaction Typical Optimized Conditions
Catalyst Affects reaction rate and side reactions.p-Toluenesulfonic acid (1-5 mol%)
Temperature Controls the rate of elimination and potential for degradation.Typically in the range of 100-150 °C
Pressure Affects the removal of methanol byproduct.Atmospheric or reduced pressure
Solvent Can facilitate azeotropic removal of methanol.Toluene or Xylene
Reaction Time Determines the extent of conversion.Monitored by TLC or GC until starting material is consumed.

By systematically adjusting these parameters, it is possible to achieve a high yield of this compound with good purity.

Chemical Reactivity and Mechanistic Transformations of 1 Methoxycyclododecene

Oxidative Reactions of 1-Methoxycyclododecene

The oxidative cleavage of the enol ether double bond in this compound provides a synthetic route to valuable long-chain dicarboxylic and hydroxycarboxylic acids. These products are significant monomers in the polymer industry and can be challenging to synthesize through other methods.

Peracid-Mediated Oxidation Pathways Leading to Dicarboxylic Acids

The oxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a key transformation that can lead to the formation of dicarboxylic acids. masterorganicchemistry.com The reaction proceeds through an initial epoxidation of the electron-rich double bond to form a transient epoxide intermediate. This intermediate is unstable and undergoes further reaction to ultimately yield the dicarboxylic acid.

The general mechanism for the epoxidation of an alkene by a peroxy acid involves a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond. youtube.comyoutube.com In the case of this compound, the resulting epoxide is highly strained and activated by the adjacent methoxy (B1213986) group. Under the acidic conditions of the reaction, the epoxide ring is opened, and subsequent oxidative cleavage of the carbon-carbon bond occurs. This process, often facilitated by workup conditions, leads to the formation of dodecanedioic acid, a C12 α,ω-dicarboxylic acid. nih.gov

Dodecanedioic acid is a valuable monomer for the production of polyamides and polyesters, such as Nylon 6,12. nih.gov The synthesis of such long-chain dicarboxylic acids is of significant industrial interest.

Table 1: Illustrative Conditions for Peracid-Mediated Oxidation of this compound

Oxidizing Agent Solvent Temperature (°C) Expected Product
m-CPBA Dichloromethane 0 to 25 Dodecanedioic acid

Formation of ω-Hydroxycarboxylic Acids via Oxidative Processes

The formation of ω-hydroxycarboxylic acids from this compound represents a less complete oxidation compared to the formation of dicarboxylic acids. This transformation can be achieved through alternative oxidative pathways or by carefully controlling the reaction conditions of peracid-mediated oxidations. One plausible route involves the formation of an intermediate that can be hydrolyzed to a hydroxy ketone, which is then further oxidized.

While direct synthesis from this compound is not extensively documented, the production of ω-hydroxydodecanoic acid is a significant area of research, often employing biotechnological methods. nih.govrsc.orgmdpi.com These enzymatic processes can offer high selectivity for the terminal hydroxylation of fatty acids. Chemically, the conversion of a cyclic ketone like cyclododecanone (B146445) to the corresponding ω-hydroxy acid can be envisioned through a Baeyer-Villiger oxidation to a lactone, followed by hydrolysis. The enol ether, this compound, serves as a precursor to the parent ketone.

12-Hydroxydodecanoic acid is a valuable precursor in the synthesis of high-molecular-weight polyesters and has applications in the cosmetics and fragrance industries. sigmaaldrich.com

Elucidation of Reaction Mechanisms in Oxidative Cleavage

The oxidative cleavage of the double bond in this compound by reagents like ozone (ozonolysis) provides a direct route to dicarboxylic acids. The mechanism of ozonolysis involves the initial [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide.

Subsequent workup of the ozonide determines the final products. An oxidative workup, typically using hydrogen peroxide, will cleave the ozonide and oxidize the resulting fragments to carboxylic acids, yielding dodecanedioic acid. A reductive workup, on the other hand, would yield a keto-aldehyde.

The mechanism of peracid-mediated oxidative cleavage is believed to proceed through an epoxide intermediate as previously mentioned. The electron-donating methoxy group facilitates the initial electrophilic attack by the peracid. The subsequent ring-opening and cleavage are driven by the release of ring strain and the formation of stable carbonyl products.

Addition Reactions to the Cyclododecene (B75492) Moiety

The electron-rich double bond of this compound is highly susceptible to addition reactions, particularly with electrophilic reagents.

Electrophilic Additions to the Enol Ether Double Bond

Electrophilic addition reactions to this compound proceed via the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile (typically a proton) adds to the carbon atom that results in the more stable carbocation. wikipedia.orgmasterorganicchemistry.com In the case of an enol ether, the oxygen atom can stabilize an adjacent positive charge through resonance.

For example, the addition of a hydrogen halide (HX) to this compound would involve the protonation of the double bond to form an oxocarbenium ion, which is stabilized by the methoxy group. The subsequent attack of the halide ion (X-) on the carbocationic center would yield the corresponding α-halo ether. youtube.comyoutube.com

Table 2: Expected Products of Electrophilic Addition to this compound

Reagent Electrophile Nucleophile Expected Product
HCl H+ Cl- 1-chloro-1-methoxycyclododecane
HBr H+ Br- 1-bromo-1-methoxycyclododecane

Nucleophilic Additions and Conjugate Additions

While the double bond of this compound is nucleophilic and thus reactive towards electrophiles, it is generally not susceptible to direct nucleophilic attack. However, in cases where the cyclododecene ring is part of a conjugated system, such as an α,β-unsaturated ketone, nucleophilic conjugate addition (Michael addition) can occur. wikipedia.orgmasterorganicchemistry.commakingmolecules.com

In the context of this compound itself, it is not a Michael acceptor. However, it can be a precursor to α,β-unsaturated cyclododecenones, which would then readily undergo conjugate addition with a variety of nucleophiles, including enolates, amines, and thiols. nih.gov This type of reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The nucleophile adds to the β-carbon of the unsaturated system, leading to the formation of a new enolate, which is then protonated to give the final product.

Rearrangement Reactions Involving the this compound Skeleton

Rearrangement reactions of the this compound framework are expected to be influenced by the interplay between the vinyl ether functionality and the macrocyclic structure. Acid-catalyzed conditions, in particular, are likely to promote significant skeletal reorganization.

One plausible rearrangement pathway involves protonation of the double bond, which would preferentially occur at the carbon atom not bearing the methoxy group to form a more stable tertiary carbocation stabilized by the adjacent oxygen atom. This intermediate could then undergo a variety of transformations.

A key type of rearrangement in medium-sized rings is the transannular hydride shift . This process involves the transfer of a hydride ion from one side of the ring to a carbocationic center on the other side. For the this compound carbocation, a 1,5- or 1,6-hydride shift could occur, leading to the formation of a new carbocation at a different position within the ring. Subsequent elimination of a proton would yield a rearranged methoxycyclododecene isomer. The feasibility and outcome of such reactions are highly dependent on the specific conformation of the cyclododecene ring.

Another potential rearrangement is a ring contraction . Following the formation of the initial carbocation, a bond migration could lead to the formation of a smaller ring with a side chain. For instance, a Wagner-Meerwein type of rearrangement could result in the formation of a cycloundecane derivative.

Below is a table summarizing potential rearrangement reactions of this compound based on general principles of carbocation chemistry in medium rings.

Reaction TypeReagents/ConditionsProbable IntermediatePotential Product(s)
Transannular Hydride ShiftProtic Acid (e.g., H₂SO₄)Tertiary carbocationIsomeric methoxycyclododecenes
Ring ContractionLewis or Protic AcidTertiary carbocationSubstituted cycloundecane derivatives

It is important to note that the outcomes of these reactions can be complex, often yielding a mixture of products. The specific reaction conditions, including the nature of the acid catalyst and the solvent, would play a crucial role in determining the product distribution.

Cyclization Reactions and their Application to this compound Derivatives

The double bond in this compound and its derivatives serves as a handle for various cyclization reactions, enabling the construction of bicyclic and polycyclic systems. These transformations are valuable in the synthesis of complex organic molecules.

One important class of reactions is intramolecular cyclization , where a functional group already present on the cyclododecene ring reacts with the double bond. For this to occur, a derivative of this compound bearing a suitable tethered nucleophile or electrophile would be required.

For example, a derivative with a tethered alcohol or carboxylic acid could undergo acid-catalyzed intramolecular cyclization. Protonation of the enol ether would generate an oxocarbenium ion, which could then be trapped by the internal nucleophile to form a bicyclic ether or lactone, respectively. The regioselectivity of such a cyclization would be governed by the length and flexibility of the tether.

Transannular cyclizations are also a possibility for appropriately substituted this compound derivatives. In these reactions, a functional group on one side of the ring reacts directly with the double bond on the other side, leading to the formation of a bicyclic product with a bridge across the ring.

Furthermore, this compound can participate in intermolecular cycloaddition reactions . As an electron-rich alkene due to the methoxy group, it is a good candidate for reactions with electron-deficient partners. For instance, a Diels-Alder reaction with a suitable dienophile could be envisioned, although the cisoid conformation required for the diene might be sterically hindered in a twelve-membered ring. More likely are [2+2] cycloadditions with ketenes or other activated alkenes.

The following table outlines potential cyclization reactions involving derivatives of this compound.

Reaction TypeDerivative RequiredReagents/ConditionsPotential Product
Intramolecular HydroalkoxylationHydroxyalkyl-substituted this compoundAcid catalystBicyclic ether
Intramolecular LactonizationCarboxyalkyl-substituted this compoundAcid catalystBicyclic lactone
Transannular CyclizationThis compound with an appropriately positioned activating groupAcid or Lewis acid catalystBridged bicyclic compound
[2+2] CycloadditionThis compoundKetenes, electron-deficient alkenesFused cyclobutane derivatives

The development of specific applications of these cyclization reactions would depend on the successful synthesis of suitably functionalized this compound precursors. The conformational preferences of the twelve-membered ring would be a critical factor in determining the stereochemical outcome of these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxycyclododecene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. hmdb.ca

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. pressbooks.pub For 1-Methoxycyclododecene, the spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the vinylic proton, and the protons of the cyclododecene (B75492) ring.

Methoxy Group (-OCH₃): A singlet peak is anticipated for the three equivalent protons of the methoxy group. Its chemical shift would likely appear in the range of 3.5-4.0 ppm, characteristic of protons on a carbon attached to an oxygen atom.

Vinylic Proton (=CH-): A single vinylic proton is present in the structure. Its signal would likely appear as a triplet or a multiplet, depending on the coupling with the adjacent methylene (B1212753) protons on the cyclododecene ring. The expected chemical shift would be in the downfield region, typically between 4.5 and 6.0 ppm, due to the deshielding effect of the double bond and the oxygen atom.

Cyclododecene Ring Protons (-CH₂-): The protons on the large, flexible twelve-membered ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, generally between 1.2 and 2.5 ppm. Protons on the carbons adjacent to the double bond (allylic protons) would be expected to resonate at the lower field end of this range (around 2.0-2.5 ppm).

A hypothetical data table for the expected ¹H NMR signals is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6s3H-OCH₃
~4.8t or m1H=CH-
~2.2m2HAllylic -CH₂-
~1.3-1.8m18HRing -CH₂-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, including Conformational Studies

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. udel.edu Due to the large size and flexibility of the cyclododecene ring, conformational isomers may exist, which could lead to a larger number of observed signals than structurally anticipated at low temperatures. mdpi.com

Olefinic Carbons (-C=C-): Two distinct signals are expected for the two carbons of the double bond. The carbon bearing the methoxy group (C-1) would be significantly downfield, likely in the 150-160 ppm range, due to the electron-donating effect of the oxygen. The other olefinic carbon (C-2) would appear at a more upfield position, typically 90-100 ppm.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the range of 55-60 ppm. masterorganicchemistry.com

Cyclododecene Ring Carbons (-CH₂-): The methylene carbons of the large ring would produce a series of signals in the 20-40 ppm range. The presence of multiple signals in this region could indicate different conformational states of the flexible ring system.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Chemical Shift (δ, ppm)Assignment
~155=C-OCH₃
~95=CH-
~56-OCH₃
~20-40Ring -CH₂-

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, especially for the complex aliphatic region of the cyclododecene ring, multi-dimensional NMR techniques are essential. docbrown.info

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. np-mrd.org It would be used to trace the connectivity of the protons within the cyclododecene ring, connecting the vinylic proton to its neighboring allylic protons, and then sequentially through the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign which protons are attached to which carbon atoms, for instance, linking the methoxy proton signal to the methoxy carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. organic-chemistry.org The IR spectrum of this compound would be expected to show several characteristic absorption bands.

C=C Stretch: A key absorption would be due to the carbon-carbon double bond stretching vibration, which typically appears in the 1650-1680 cm⁻¹ region. For enol ethers, this band is often strong.

=C-O-C Stretch: The stretching vibrations of the enol ether linkage are characteristic and strong. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch around 1040 cm⁻¹.

C-H Stretches: Signals for C-H stretching vibrations would be observed. The sp²-hybridized vinylic C-H stretch would appear just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹). The sp³-hybridized C-H stretches from the methoxy group and the cyclododecene ring would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub

C-H Bends: Out-of-plane bending vibrations for the vinylic proton can also provide structural information and typically appear in the 700-1000 cm⁻¹ region.

A table of expected major IR absorptions is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3040C-H Stretch=C-H
~2930, 2860C-H Stretch-C-H (aliphatic & -OCH₃)
~1670C=C StretchAlkene (Enol Ether)
~1250Asymmetric Stretch=C-O-C
~1040Symmetric Stretch=C-O-C

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. libretexts.org

Molecular Ion (M⁺•): The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₃H₂₄O), which is 196.33 g/mol .

Fragmentation Pattern: The fragmentation of enol ethers is often initiated by the cleavage of the bond alpha to the oxygen atom. libretexts.org Key fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 181.

Loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 165.

Cleavage of the large cyclododecene ring, leading to a series of hydrocarbon fragments separated by 14 mass units (-CH₂-). A retro-Diels-Alder reaction is also a possibility for cyclic alkenes, which would lead to characteristic fragment ions. msu.edu

Other Spectroscopic Techniques for Comprehensive Structural Insights (e.g., Raman, UV-Vis Spectroscopy)

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. taylorfrancis.com It is particularly sensitive to non-polar bonds. For this compound, a strong Raman signal would be expected for the C=C double bond stretch (around 1670 cm⁻¹), as this is a relatively non-polar bond. The symmetric vibrations of the hydrocarbon backbone of the cyclododecene ring would also be expected to be Raman active.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. msu.edu Simple, non-conjugated enol ethers typically exhibit a π → π* transition. For this compound, an absorption maximum (λ_max) would be expected in the ultraviolet region, likely below 250 nm. The presence of the oxygen atom's non-bonding electrons adjacent to the pi system can influence the position of this absorption compared to a simple alkene. utoronto.ca

Theoretical and Computational Investigations of 1 Methoxycyclododecene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-Methoxycyclododecene. These studies provide a detailed picture of how the interplay between the large cycloalkene ring, the double bond, and the methoxy (B1213986) group influences the molecule's properties.

The electronic nature of this compound is significantly influenced by the vinyl ether moiety (C=C-O-CH₃). In this functional group, the oxygen atom's lone pair electrons can delocalize into the π-system of the double bond. This resonance effect increases the electron density on the β-carbon of the double bond and decreases it on the oxygen atom. This electron delocalization has several important consequences:

Bonding: The C=C double bond in this compound is expected to have a lower bond order and be slightly longer than a typical isolated alkene double bond due to the delocalization of the oxygen lone pair. Conversely, the C-O single bond will exhibit some degree of double bond character, making it shorter and stronger than a typical ether C-O bond.

Electron Distribution: The distribution of electron density is non-uniform. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, would likely show a region of high electron density (negative potential) around the β-carbon of the vinyl group, making it a potential site for electrophilic attack. The methoxy group's oxygen, despite its electronegativity, would have a less negative charge than in a saturated ether due to electron donation into the π-system.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the C=C double bond and the oxygen lone pairs. The energy of the HOMO would be higher than that of an unsubstituted cyclododecene (B75492), reflecting the electron-donating nature of the methoxy group. This higher HOMO energy makes this compound more susceptible to oxidation and reaction with electrophiles compared to its unsubstituted counterpart. The LUMO is likely to be the corresponding π* antibonding orbital. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

PropertyExpected CharacteristicImplication
C=C Bond Longer than a typical alkeneReduced double bond character
C-O Bond Shorter than a typical etherPartial double bond character
β-Carbon of Vinyl Group High electron densityNucleophilic character
HOMO Energy Higher than unsubstituted alkeneIncreased reactivity towards electrophiles
HOMO-LUMO Gap Smaller than a saturated etherIncreased polarizability and reactivity

Conformational Analysis and Energy Landscapes through Computational Modeling

The conformational flexibility of the 12-membered ring is a defining feature of this compound. Computational modeling, employing methods ranging from molecular mechanics (MM) to DFT, is essential to map the complex potential energy surface and identify the most stable conformers.

The parent cyclododecane (B45066) ring is known to adopt a square-like conformation as its global minimum. However, the introduction of a double bond and a methoxy group in this compound significantly alters the conformational landscape. The planarity required by the sp² hybridized carbons of the double bond imposes constraints on the ring's flexibility.

Computational studies on the related trans-cyclododecene have revealed the existence of multiple stable conformations. For trans-cyclododecene, low-temperature ¹³C NMR studies combined with MM2 and MM3 calculations have identified at least four distinct conformations, three with C₁ symmetry and one with C₂ symmetry, coexisting at equilibrium. The populations of these conformers were found to be 57.0%, 18.6%, 4.3% (all C₁ symmetry), and 20.1% (C₂ symmetry) at -164.5 °C.

For this compound, a similar complexity is expected. The methoxy group can adopt different orientations relative to the ring and the double bond, further increasing the number of possible low-energy structures. Conformational searches using computational methods would likely reveal a variety of chair, boat, and twist conformations for the cyclododecene ring. The relative energies of these conformers would be determined by a delicate balance of several factors:

Angle Strain: Deviation of bond angles from their ideal values.

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

Transannular Strain: Steric interactions between atoms across the ring.

Stereoelectronic Effects: Interactions involving the methoxy group, such as the anomeric effect, which might favor certain orientations of the methoxy group relative to the double bond.

The energy barriers for interconversion between these conformers are also of significant interest and can be calculated using computational methods. These barriers determine the dynamics of the molecule and whether different conformers can be observed experimentally at a given temperature.

Conformation TypeKey FeaturesExpected Stability
Chair-like Lower energy due to staggered arrangementsLikely to be among the more stable conformers
Boat-like Higher energy due to eclipsing interactionsLikely to be higher in energy or transition states
Twist Intermediate energy, often representing local minimaMay exist in equilibrium with more stable conformers

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT calculations. By calculating the magnetic shielding tensors for each nucleus in a given conformation and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. For this compound, the chemical shifts would be highly sensitive to the local geometry.

The vinylic protons and carbons would have chemical shifts characteristic of a vinyl ether. The α-carbon would be shifted downfield, while the β-carbon would be shifted upfield due to the electron-donating effect of the methoxy group.

The protons and carbon of the methoxy group would have characteristic shifts.

The chemical shifts of the methylene (B1212753) groups in the ring would vary significantly depending on their position relative to the double bond and the methoxy group, and their specific conformation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data. The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak.

Key expected vibrational modes for this compound would include:

C=C stretching vibration, typically in the range of 1640-1680 cm⁻¹.

C-O stretching vibrations of the vinyl ether group, usually found in the 1200-1250 cm⁻¹ region.

=C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the alkene.

CH₂, and CH₃ stretching and bending vibrations.

The accuracy of these predictions depends on the level of theory and basis set used, and it is common to apply scaling factors to the calculated frequencies to improve agreement with experimental values.

Spectroscopic ParameterPredicted Value/RegionNotes
¹³C NMR (Vinylic C) α-carbon downfield, β-carbon upfieldDue to resonance effect of the methoxy group
¹H NMR (Vinylic H) Dependent on cis/trans isomerism and conformation
IR (C=C stretch) ~1640-1680 cm⁻¹Characteristic of vinyl ethers
IR (C-O stretch) ~1200-1250 cm⁻¹Strong absorption typical for vinyl ethers

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. By mapping the potential energy surface for a given reaction, intermediates and transition states can be identified, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

Given the electronic structure of this compound, a key reaction would be electrophilic addition to the double bond. The electron-rich nature of the vinyl ether double bond makes it highly reactive towards electrophiles. A typical reaction mechanism would proceed via a two-step pathway:

Initial attack of the electrophile: The electrophile (E⁺) attacks the electron-rich β-carbon of the double bond. This is generally the rate-determining step. This leads to the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom through resonance. This resonance stabilization of the intermediate significantly accelerates the reaction compared to an unsubstituted alkene.

Nucleophilic attack: A nucleophile (Nu⁻) then attacks the carbocation, leading to the final addition product.

Computational chemists can model this process by locating the structure of the transition state for the first step. Transition state theory can then be used to calculate the reaction rate constant. The calculated activation energy would be expected to be lower than that for the electrophilic addition to an unsubstituted cyclododecene, reflecting the activating effect of the methoxy group.

Other potential reactions that could be modeled include:

Acid-catalyzed hydrolysis: Vinyl ethers are readily hydrolyzed in the presence of acid to form an aldehyde or ketone and an alcohol. Computational modeling could elucidate the mechanism of this reaction for this compound.

Cycloaddition reactions: The double bond of this compound could potentially participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions. Theoretical studies could predict the feasibility and stereoselectivity of such reactions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or other reactants. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a flexible molecule like this compound, MD simulations can be used to:

Explore conformational space: By simulating the molecule at different temperatures, it is possible to observe conformational transitions and map out the energy landscape. This can complement the static picture obtained from conformational searches.

Study solvation: MD simulations with explicit solvent molecules can reveal how the solvent organizes around this compound. This can provide insights into solubility and the effect of the solvent on conformational preferences and reactivity. For example, in polar solvents, conformations with a more exposed ether oxygen might be favored.

Investigate intermolecular interactions: In simulations of liquid this compound, the nature and strength of intermolecular interactions can be analyzed. These would primarily be van der Waals interactions between the large hydrocarbon rings, with some contribution from dipole-dipole interactions involving the ether functionality. Radial distribution functions can be calculated to understand the local structure of the liquid.

The choice of force field is crucial for the accuracy of MD simulations. A well-parameterized force field is necessary to accurately describe the intramolecular and intermolecular interactions of this compound.

Simulation TypeInformation GainedRelevance
Gas Phase MD Intrinsic conformational dynamicsUnderstanding the inherent flexibility and energy barriers
Solution Phase MD Solvent effects on conformation and dynamicsPredicting behavior in different chemical environments
Liquid State MD Bulk properties and intermolecular forcesUnderstanding physical properties like density and viscosity

Applications of 1 Methoxycyclododecene in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Molecules

The enol ether moiety in 1-methoxycyclododecene provides a site of reactivity that chemists can exploit to build intricate molecular structures. It acts as a masked ketone, allowing for nucleophilic attack at the β-carbon or cleavage of the double bond, which ultimately leads to a variety of functionalized products. This reactivity profile makes it a crucial building block for several classes of complex molecules.

Precursor for the Synthesis of1pyridinophane

A notable application of this compound is in the synthesis of pyridinophanes, a class of compounds where a pyridine ring is bridged by a carbon chain. A concise, three-step synthesis of1pyridinophane has been developed starting from this compound. rsc.org The synthesis pathway leverages the inherent reactivity of the enol ether to construct the complex macrocyclic structure.

The key steps in this synthesis are:

Claisen-Cope Rearrangement: this compound is first reacted with 2-methylpropen-2-ol in the presence of a mercury(II) acetate catalyst. This proceeds through a Claisen-Cope rearrangement of an unstable intermediate to yield 2-(2-methylprop-1-enyl)cyclododecanone. rsc.org

Oxime Formation: The resulting ketone is then treated with hydroxylamine hydrochloride in refluxing pyridine to form the corresponding cyclododecanone (B146445) oxime derivative in high yield. rsc.org

Beckmann Rearrangement and Cyclization: The crucial step involves a Beckmann rearrangement of the oxime. The activated intermediate formed during the rearrangement is intercepted by the intramolecular C=C double bond, leading to a novel intramolecular cyclization. This cascade reaction, upon work-up, forms the target1pyridinophane. rsc.org

This synthetic route provides an efficient method for accessing this specific pyridinophane structure, highlighting the utility of this compound as a strategic starting material.

Intermediate in the Formation of Industrially Relevant Dicarboxylic Acids (e.g., Dodecanedioic Acid)

Dodecanedioic acid (DDDA) is a commercially important α,ω-dicarboxylic acid used in the production of polymers like Nylon-6,12, as well as in adhesives and perfumes. nih.gov The industrial synthesis of DDDA typically starts from the trimerization of 1,3-butadiene to form cyclododecatriene, which is subsequently hydrogenated to cyclododecane (B45066). google.com

The critical step in converting the C12 macrocycle into the linear dicarboxylic acid is oxidative ring cleavage. This is commonly achieved through a two-step oxidation of cyclododecane, which is first converted to a mixture of cyclododecanol (B158456) and cyclododecanone (CDDK). This mixture is then oxidized, often with nitric acid, to yield DDDA. google.comchemicalbook.com

This compound serves as a direct precursor to cyclododecanone, a key intermediate in this industrial process. The enol ether can be readily hydrolyzed under acidic conditions to unmask the ketone functionality, yielding cyclododecanone. Therefore, this compound is chemically positioned one step away from the central intermediate required for the synthesis of DDDA. The subsequent oxidation of cyclododecanone cleaves the macrocycle to form the linear 12-carbon diacid. arkat-usa.org

Starting MaterialKey IntermediateFinal ProductSignificance
CyclododecaneCyclododecanol / CyclododecanoneDodecanedioic AcidEstablished industrial route google.comchemicalbook.com
This compoundCyclododecanone (via hydrolysis)Dodecanedioic AcidServes as a direct precursor to the key intermediate

Utility in the Synthesis of Peroxide Compounds

Enol ethers are effective substrates for the synthesis of various peroxide compounds due to the electron-rich nature of their double bond. wikipedia.org this compound can be utilized in these transformations to create macrocyclic peroxides. The synthesis of organic peroxides often begins with reagents like hydrogen peroxide, molecular oxygen, or peroxyacids. researchgate.net

Several synthetic strategies applicable to this compound include:

Acid-Catalyzed Addition of Hydrogen Peroxide: Vinyl ethers react with hydrogen peroxide under acidic conditions to form hydroperoxides. wikipedia.org This method can be applied to this compound to generate a macrocyclic hydroperoxide.

Cobalt-Catalyzed Peroxidation: A more advanced method involves the cobalt-catalyzed peroxidation of silyl (B83357) enol ethers using molecular oxygen and a silane. organic-chemistry.orgorganic-chemistry.org This reaction provides silyl monoperoxyketals, which are valuable precursors for cyclic peroxides like 1,2-dioxolanes. organic-chemistry.org This methodology is directly applicable to the silyl enol ether equivalent of this compound.

Conversion from the Corresponding Ketone: Cyclododecanone, the hydrolysis product of this compound, is a known precursor to 1,1-dihydroperoxy-cyclododecane. This gem-dihydroperoxide is formed by reacting the ketone with hydrogen peroxide and serves as a starting material for a series of antimalarial agents. researchgate.net

These methods demonstrate the versatility of this compound and its derivatives in accessing macrocyclic structures containing the peroxide functional group, which is prevalent in many biologically active molecules. researchgate.net

Strategies for Enantioselective and Diastereoselective Transformations

The enol ether double bond of this compound is a prochiral center, making it an excellent substrate for asymmetric transformations to introduce chirality into the macrocyclic ring. Modern organic synthesis provides several powerful strategies for achieving high levels of enantioselectivity and diastereoselectivity in reactions involving enol ethers.

Asymmetric Diels-Alder Reactions: Enol ethers are effective dienophiles in Diels-Alder reactions. When reacted with chiral N-sulfonyl-1-aza-1,3-butadienes, optically active enol ethers bearing chiral auxiliaries can achieve high levels of diastereoselectivity. nih.gov This strategy allows for the controlled formation of stereocenters in the resulting cycloadducts.

Asymmetric Michael Additions: The silyl enol ether variant of this compound can participate in asymmetric Mukaiyama-Michael reactions. When reacted with α,β-unsaturated aldehydes in the presence of a chiral organocatalyst, such as a diphenylprolinol silyl ether, the corresponding Michael adducts can be formed with excellent diastereo- and enantioselectivities. researchgate.net

Enantioselective Peroxidation and Epoxidation: Using chiral catalysts, such as those derived from cinchona alkaloids, α,β-unsaturated ketones can undergo enantioselective peroxidation. organic-chemistry.org While this compound is not an unsaturated ketone, related strategies can be adapted for the enantioselective epoxidation or hydroxylation of the enol ether double bond, such as the Rubottom oxidation, which proceeds via a siloxy oxirane intermediate. wikipedia.org

Enantioselective Ring-Opening/Cross-Metathesis (EROCM): As discussed further in section 6.3, enol ethers can participate in metathesis reactions. When a cyclic olefin is reacted with an enol ether using a chiral stereogenic-at-metal catalyst (e.g., molybdenum or ruthenium complexes), EROCM can occur, generating products with high enantiomeric ratios. acs.org

These strategies rely on the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction, enabling the synthesis of specific stereoisomers of functionalized cyclododecane derivatives.

Participation in Olefin Metathesis Reactions as an Enol Ether Substrate

Olefin metathesis is a powerful reaction that breaks and reforms carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. sigmaaldrich.com Enol ethers, including this compound, are viable substrates for this transformation, allowing for the construction of complex molecules that would be difficult to synthesize using other methods. harvard.edu

Key types of metathesis reactions involving enol ethers are:

Cross-Metathesis (CM): In CM, two different olefins react to exchange substituents. This compound can react with another olefinic partner to form a new, functionalized acyclic product. The reaction is often driven to completion by the removal of a volatile byproduct like ethylene. sigmaaldrich.com Modern ruthenium catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, tolerate a wide range of functional groups, making this a versatile method. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): While less common for a large, relatively unstrained ring like cyclododecene (B75492), strained cyclic enol ethers can undergo ROMP to form polymers with repeating enol ether units in the backbone.

Ring-Opening/Cross-Metathesis (ROCM): This reaction involves the opening of a cyclic olefin followed by a cross-metathesis reaction with a partner olefin. Chiral molybdenum alkylidene complexes have been shown to catalyze the highly Z-selective and enantioselective ROCM of various oxa- and azabicycles with enol ethers, yielding functionalized products with excellent enantiomeric purity. acs.org

The participation of enol ethers in olefin metathesis provides a direct route to functionalized molecules, where the enol ether moiety can be retained in the product for further transformations or hydrolyzed to reveal a carbonyl group.

Functionalization of Macrocyclic Systems and Ring Expansions

This compound is an ideal starting material for the functionalization of the 12-membered ring and for use in sophisticated ring expansion reactions to generate even larger macrocycles.

A clear example of this is the expansion of the cyclododecanone ring by two or four carbon atoms. rsc.org This was achieved through a sequence initiated by the reaction of this compound with 2-methylbut-3-yn-2-ol. This reaction forms an intermediate that undergoes a Cope rearrangement to produce α-(3,3-dimethylallenyl)-cyclododecanone, effectively adding a four-carbon unit to the ring skeleton at the α-position. rsc.org

This allenic ketone is a versatile intermediate for further expansion:

Two-Atom Ring Expansion: Ultraviolet irradiation of the allenyl-cyclododecanone causes it to isomerize via a 1,3-acyl migration, resulting in the formation of 2-isopropylidenecyclotetradec-3-trans-enone, a 14-membered ring. rsc.org

Four-Atom Ring Expansion: The allenic ketone can be reacted with vinylmagnesium bromide to form an alcohol. This alcohol intermediate then undergoes a thermal Cope rearrangement to yield 4-isopropylidenecyclohexadec-5-trans-enone, a 16-membered macrocycle. rsc.org

This sequence demonstrates a powerful strategy where this compound is used as a scaffold to build larger, more complex macrocyclic ketones, which are valuable structures in fragrance chemistry and natural product synthesis.

Reagent/ConditionIntermediate ProductFinal Ring SizeTransformation
1. 2-Methylbut-3-yn-2-ol2. UV Irradiationα-(3,3-Dimethylallenyl)-cyclododecanone14Two-atom ring expansion rsc.org
1. 2-Methylbut-3-yn-2-ol2. Vinylmagnesium bromide3. HeatVinyl alcohol derivative16Four-atom ring expansion rsc.org

Catalytic Transformations Involving 1 Methoxycyclododecene

Q & A

Basic: What are the established synthetic routes for 1-methoxycyclododecene, and how can researchers optimize reaction yields in lab-scale synthesis?

Answer:
this compound is typically synthesized via alkylation of cyclododecene with methylating agents (e.g., methyl iodide) under basic conditions. To optimize yields:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Temperature control : Maintain temperatures between 40–60°C to balance reaction rate and byproduct formation .
  • Purity monitoring : Employ GC-MS or HPLC to track intermediate purity, ensuring minimal side reactions .
  • Scale-up considerations : Adjust solvent volume-to-substrate ratios incrementally to maintain kinetic control .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound’s electrophilic addition pathways?

Answer:
Discrepancies in mechanistic studies often arise from competing regioselectivity or solvent effects. Methodological approaches include:

  • Transition state analysis : Use Gaussian or ORCA software to calculate activation energies for competing pathways, identifying dominant intermediates .
  • Solvent modeling : Apply COSMO-RS to simulate solvent polarity effects on carbocation stability during methoxy group addition .
  • Experimental validation : Cross-validate computational results with kinetic isotope effects (KIE) measurements using deuterated substrates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation protocols be standardized?

Answer:

  • NMR : Use 1^1H-NMR to confirm methoxy proton resonance (δ 3.2–3.4 ppm) and 13^{13}C-NMR for cyclododecene backbone carbons (δ 120–130 ppm for sp² carbons) .
  • IR spectroscopy : Validate methoxy C-O stretching at 1100–1250 cm⁻¹ and alkene C=C at 1640–1680 cm⁻¹ .
  • Standardization : Compare spectra with NIST Chemistry WebBook reference data and report solvent/temperature conditions to mitigate batch-to-batch variability .

Advanced: How can researchers address discrepancies in reported thermodynamic stability data for this compound under oxidative conditions?

Answer:
Contradictory stability data often stem from differing experimental setups. Resolve these by:

  • Controlled replication : Standardize oxidation conditions (e.g., O₂ concentration, light exposure) using Schlenk-line techniques .
  • Degradation profiling : Use LC-QTOF-MS to identify degradation products (e.g., epoxides or ketones) and quantify their formation rates .
  • Statistical analysis : Apply ANOVA to compare stability datasets, isolating variables like impurity levels or storage duration .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for air-sensitive reactions and pre-dry solvents (e.g., molecular sieves for THF) .
  • Purity checks : Perform Karl Fischer titration before use to confirm moisture content <50 ppm .

Advanced: How can isotopic labeling studies (e.g., 18^{18}18O-methoxy groups) elucidate the stereochemical outcomes of this compound’s ring-opening reactions?

Answer:

  • Synthesis of labeled analogs : Prepare 18^{18}O-methoxy derivatives via nucleophilic substitution with H18^{18}OCH₃ under acidic conditions .
  • Mechanistic tracking : Use HRMS to trace 18^{18}O incorporation in products, distinguishing between concerted vs. stepwise pathways .
  • Stereochemical analysis : Pair with NOESY NMR to correlate isotopic labels with spatial arrangements of reaction intermediates .

Basic: What safety protocols are critical when working with this compound in catalytic studies involving transition metals?

Answer:

  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Waste disposal : Quench metal catalysts (e.g., Pd/C) with aqueous NaHSO₃ before disposal to avoid exothermic reactions .
  • Emergency measures : Provide eyewash stations and ensure SDS sheets are accessible per OSHA guidelines .

Advanced: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity, and what datasets are required for training?

Answer:

  • Data requirements : Curate datasets of cyclododecene derivatives with associated bioactivity (e.g., IC₅₀, logP) from ChEMBL or PubChem .
  • Model development : Use graph neural networks (GNNs) to encode molecular structures and predict substituent effects on target binding .
  • Validation : Compare predictions with in vitro assays on bacterial/mammalian cell lines, reporting Matthews correlation coefficients (MCC) for model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.